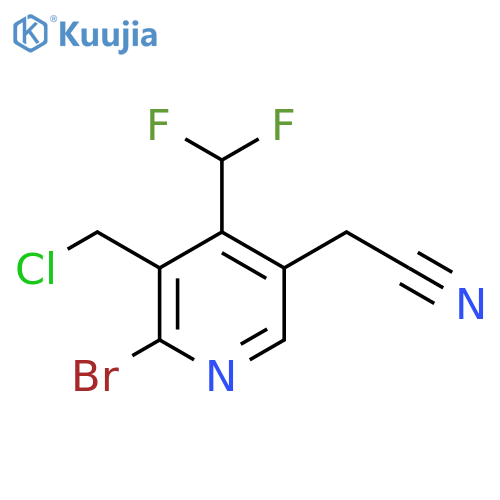Cas no 1805042-48-1 (2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile)

1805042-48-1 structure
商品名:2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile
CAS番号:1805042-48-1
MF:C9H6BrClF2N2
メガワット:295.511147022247
CID:4866655
2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile
-
- インチ: 1S/C9H6BrClF2N2/c10-8-6(3-11)7(9(12)13)5(1-2-14)4-15-8/h4,9H,1,3H2
- InChIKey: FORLRYULXGLQSK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CCl)C(C(F)F)=C(C=N1)CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 36.7
2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053519-1g |
2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile |
1805042-48-1 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
1805042-48-1 (2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
